molecular formula C18H34Cl2N2O5S B13846937 Clindamycin-13C,D3 Hydrochloride

Clindamycin-13C,D3 Hydrochloride

货号: B13846937
分子量: 465.5 g/mol
InChI 键: AUODDLQVRAJAJM-QBUBXJGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clindamycin-13C,D3 Hydrochloride is a stable isotope-labeled version of the antibiotic Clindamycin Hydrochloride. This compound is commonly used in medical research and drug development to study the pharmacokinetics and pharmacodynamics of Clindamycin Hydrochloride. Clindamycin Hydrochloride is a potent antibiotic that belongs to the lincosamide family and is used to treat a wide range of bacterial infections, including infections of the respiratory tract, skin, and soft tissues .

准备方法

The preparation of Clindamycin-13C,D3 Hydrochloride involves the synthesis of Clindamycin followed by the incorporation of stable isotopes. The synthetic route typically starts with lincomycin, which undergoes a series of chemical reactions including silicon protecting group application, selective deprotection, Mitsunobu substitution reaction, and hydrolysis reaction to obtain 7-epime lincomycin. This intermediate is then subjected to chlorination to produce Clindamycin . The incorporation of stable isotopes, such as carbon-13 and deuterium, is achieved through specific labeling techniques during the synthesis process .

化学反应分析

Clindamycin-13C,D3 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

科学研究应用

Pharmacokinetics and Drug Metabolism Studies

Clindamycin-13C,D3 Hydrochloride is primarily utilized in pharmacokinetic studies to trace the metabolic pathways of clindamycin in biological systems. The incorporation of stable isotopes facilitates the monitoring of drug absorption, distribution, metabolism, and excretion (ADME) processes.

  • Metabolic Pathway Analysis : Studies using clindamycin-13C,D3 have demonstrated its utility in identifying metabolic products and pathways. For instance, research has shown that clindamycin undergoes hepatic metabolism, leading to various metabolites that can be quantified using mass spectrometry techniques .
  • Bioavailability Assessment : The stable isotope-labeled compound allows researchers to accurately assess the bioavailability of clindamycin when administered via different routes (oral vs. intravenous). This information is critical for optimizing dosing regimens in clinical settings.

Clinical Research Applications

This compound has significant applications in clinical research, particularly in understanding its efficacy and safety profiles across various patient populations.

  • Adjunctive Therapy Studies : Recent studies have explored the effectiveness of clindamycin as an adjunctive therapy for severe infections caused by group A β-haemolytic streptococcus. The incorporation of clindamycin-13C,D3 in these studies helps elucidate its impact on patient outcomes, particularly mortality rates .
  • Infection Treatment Protocols : Clinical trials have utilized this compound to evaluate treatment protocols for conditions such as osteomyelitis and skin infections. By tracking the pharmacokinetics of clindamycin-13C,D3, researchers can better understand optimal dosing strategies and patient responses .

Case Studies and Findings

Several case studies highlight the applications of this compound:

Study Objective Findings
Study on iGAS InfectionsEvaluate adjunctive clindamycin therapyReduced mortality in patients receiving adjunctive therapy with clindamycin .
Pharmacokinetic StudyAssess absorption and metabolismIdentified key metabolic pathways and metabolites using mass spectrometry .
Infection Treatment ProtocolOptimize dosing strategiesImproved treatment outcomes with precise dosing informed by pharmacokinetic data .

Research Methodologies

The methodologies employed in studies involving this compound typically include:

  • Mass Spectrometry : Utilized for quantifying drug levels and metabolites.
  • Pharmacokinetic Modeling : Helps predict drug behavior in various populations.
  • Clinical Trials : Assess the safety and efficacy of clindamycin in diverse patient groups.

作用机制

Clindamycin-13C,D3 Hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the assembly of the ribosome and the translation process. This inhibition of protein synthesis ultimately leads to the death of the bacterial cell. The molecular targets of Clindamycin include the 23S RNA of the 50S subunit, and the pathways involved in its mechanism of action are related to the inhibition of peptide chain synthesis .

相似化合物的比较

Clindamycin-13C,D3 Hydrochloride is similar to other lincosamide antibiotics, such as lincomycin and Clindamycin Hydrochloride. it is unique due to the incorporation of stable isotopes, which makes it particularly useful for research purposes. Similar compounds include:

生物活性

Clindamycin-13C,D3 Hydrochloride is a deuterated form of clindamycin, a semi-synthetic antibiotic belonging to the lincosamide class. This compound is primarily used in research settings as an internal standard for quantifying clindamycin in biological samples, notably through techniques like gas chromatography and liquid chromatography-mass spectrometry. The incorporation of deuterium enhances its analytical properties without significantly altering its biological activity compared to non-deuterated clindamycin.

Clindamycin exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, blocking peptide chain initiation and disrupting the translation process. This mechanism is crucial for its effectiveness against a range of Gram-positive bacteria and anaerobes, making it valuable in treating various infections, including skin, soft tissue, and respiratory tract infections .

Antimicrobial Spectrum

Clindamycin is particularly effective against:

  • Gram-positive aerobic bacteria : Including Staphylococcus aureus.
  • Anaerobic bacteria : Such as Bacteroides fragilis.
  • Certain protozoa : Although primarily recognized for its antibacterial properties, clindamycin also shows activity against some protozoal infections .

Pharmacokinetics

The pharmacokinetic profile of clindamycin indicates:

  • Absorption : Approximately 90% absorption from the gastrointestinal tract, although some studies suggest true absorption may be closer to 50% .
  • Distribution : High tissue penetration, especially in bones (60%) and joints (85%), but limited penetration into the central nervous system .
  • Metabolism : Primarily metabolized by CYP3A4, leading to inactive metabolites such as clindamycin sulfoxide .
  • Excretion : About 10% is excreted unchanged in urine; the rest is eliminated as inactive metabolites .

Case Studies and Clinical Findings

  • Diabetic Foot Infections :
    A study involving 56 diabetic patients with cellulitis showed that clindamycin was as effective as cephalexin, with approximately 90% clinical cure rates for both antibiotics. However, treatment failures were noted in both groups, indicating that while effective, clindamycin should be considered alongside other options depending on individual patient factors .
  • Chronic Pharyngitis :
    A randomized trial involving 45 patients with recurrent group A streptococcal pharyngitis found that those treated with clindamycin had significantly lower relapse rates compared to those treated with penicillin or erythromycin. This suggests clindamycin's superior efficacy in eradicating carrier states .
  • Intra-abdominal Sepsis :
    In a Canadian study comparing clindamycin with metronidazole for intra-abdominal infections, both antibiotics demonstrated similar cure rates (94% vs. 96%). However, patients receiving clindamycin experienced more abnormal liver function tests, highlighting the importance of monitoring liver function during treatment .

Summary Table of Biological Activity

Parameter This compound
Mechanism of Action Inhibition of protein synthesis via 50S ribosome binding
Antimicrobial Spectrum Effective against Gram-positive bacteria and anaerobes
Absorption ~90% (true absorption may be ~50%)
Distribution High tissue penetration; low CNS penetration
Metabolism Primarily via CYP3A4
Excretion ~10% unchanged in urine

属性

分子式

C18H34Cl2N2O5S

分子量

465.5 g/mol

IUPAC 名称

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuterio(113C)methyl)pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9-,10+,11-,12+,13-,14+,15+,16+,18+;/m0./s1/i3+1D3;

InChI 键

AUODDLQVRAJAJM-QBUBXJGKSA-N

手性 SMILES

[2H][13C]([2H])([2H])N1C[C@@H](C[C@H]1C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl)CCC.Cl

规范 SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。